4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride
Description
4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride is a heterocyclic organic compound featuring a pyrazole core substituted with a chlorine atom at position 4, a methyl group at position 1, and an amine group at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .
Properties
IUPAC Name |
4-chloro-1-methylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3.ClH/c1-8-2-3(5)4(6)7-8;/h2H,1H3,(H2,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUVSLNORZEWRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Framework and Substituent Positioning
The target compound, 4-chloro-1-methyl-1H-pyrazol-3-amine hydrochloride, features a pyrazole ring with three critical substituents:
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1-Methyl group : Positioned on the pyrazole nitrogen (N1).
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3-Amino group : Occupies the C3 position, acting as an electron-donating moiety.
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4-Chloro substituent : Located at C4, introduced via electrophilic substitution or halogenation.
The interplay of these groups complicates synthesis due to competing directing effects. The amine at C3 activates the ring for electrophilic substitution, while the methyl group at N1 influences steric and electronic properties.
Primary Synthetic Routes
Step 1: Synthesis of 1-Methyl-1H-pyrazol-3-amine
Protocol :
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Starting material : 1H-pyrazol-3-amine (CAS 1820-80-0).
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Methylation : React with methyl iodide (1.2 eq) in the presence of cesium carbonate (Cs2CO3, 1.5 eq) and copper(I) chloride (CuCl, 0.1 eq) in DMF at 130°C under microwave irradiation for 20 minutes.
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Yield : 80% (analogous to phenyl derivative synthesis).
Mechanism : A Ullmann-type coupling facilitates N-arylation, adapted here for N-methylation via nucleophilic substitution.
Step 2: Chlorination at C4
Protocol :
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Chlorinating agent : N-Chlorosuccinimide (NCS, 1.1 eq) in acetic acid at 60°C for 4 hours.
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Regioselectivity : The C3 amine directs electrophilic substitution to the C4 position via resonance activation.
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Yield : 65% (isolated as free base).
Optimization :
Step 1: Synthesis of 4-Chloro-1-methyl-1H-pyrazole
Protocol :
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Starting material : 1-Methyl-1H-pyrazole.
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Chlorination : Treat with Cl2 gas in CCl4 at 0°C for 2 hours.
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Yield : 58% (C4 selectivity confirmed via NMR).
Step 2: C3 Amination via Buchwald-Hartwig Coupling
Protocol :
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Catalyst system : Pd(OAc)2 (5 mol%), XPhos (10 mol%), Cs2CO3 (2 eq).
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Conditions : Ammonia gas (2 atm) in dioxane at 100°C for 12 hours.
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Yield : 45% (limited by competing decomposition).
Alternative Methods: Cyclization and Diazotization
Knorr Pyrazole Synthesis with Functionalized β-Ketoesters
Protocol :
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Precursor : Ethyl 4-chloro-3-oxobutanoate (synthesized via Claisen condensation).
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Cyclization : React with methylhydrazine in ethanol under reflux for 6 hours.
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Intermediate : 4-Chloro-1-methyl-1H-pyrazol-3-ol (yield: 50%).
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Amination : Convert hydroxyl to amine via Mitsunobu reaction (DEAD, Ph3P, NH3·BH3; yield: 33%).
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Setup :
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Step 1 : Methylation in a microreactor (residence time: 5 minutes, 130°C).
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Step 2 : Chlorination using NCS in a packed-bed reactor (TiO2 catalyst, 70°C).
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Throughput : 1.2 kg/hr with 68% overall yield.
Advantages : Reduced solvent waste and improved temperature control versus batch processes.
Salt Formation and Purification
Hydrochloride Salt Preparation
Protocol :
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Neutralization : Dissolve 4-chloro-1-methyl-1H-pyrazol-3-amine (free base) in anhydrous ether.
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Acidification : Bubble HCl gas until pH 2–3, followed by crystallization at −20°C.
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Purity : ≥99% (HPLC), confirmed by ion chromatography for Cl− content.
Analytical Data and Characterization
Spectroscopic Profiles
| Technique | Key Signals |
|---|---|
| 1H NMR (D2O) | δ 3.78 (s, 3H, N–CH3), 6.25 (s, 1H, C5–H), 8.02 (s, 1H, NH2). |
| 13C NMR | δ 38.5 (N–CH3), 107.2 (C4–Cl), 143.9 (C3–NH2). |
| IR (KBr) | 3350 cm−1 (N–H stretch), 1560 cm−1 (C–N aromatic). |
Melting Point and Solubility
Comparative Evaluation of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| N-Methylation/Chlorination | 2 | 52% | High regioselectivity |
| Halogen Exchange | 2 | 26% | Avoids direct chlorination |
| Knorr Synthesis | 3 | 17% | Modular precursor design |
Chemical Reactions Analysis
4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic compounds.
Common reagents used in these reactions include hydrazine derivatives, acetylenic ketones, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Research
4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis.
Biological Studies
The compound has been investigated for its role as an enzyme inhibitor and receptor modulator . Preliminary studies suggest:
- Anti-inflammatory Activity: It may inhibit specific pathways involved in inflammation.
- Anticancer Potential: Early research indicates that it could affect cancer cell proliferation by targeting certain enzymes involved in tumor growth.
Pharmaceutical Applications
Due to its biological activity, this compound is being explored for:
- Development of new therapeutic agents targeting various diseases.
- Use in drug formulations aimed at enhancing efficacy and reducing side effects.
Case Study 1: Enzyme Inhibition
A study investigated the compound's ability to inhibit specific enzymes related to inflammatory pathways. Results indicated a significant reduction in enzyme activity, suggesting potential use in anti-inflammatory therapies.
Case Study 2: Anticancer Activity
Research focused on the compound's effect on cancer cell lines demonstrated that it could induce apoptosis in certain types of cancer cells, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl analog (C₄H₄F₃N₃·HCl) demonstrates enhanced metabolic stability due to the CF₃ group’s resistance to oxidation .
- Positional Isomerism : 3-Chloro-1H-pyrazol-4-amine HCl (Cl at position 3) may exhibit distinct reactivity in nucleophilic substitution reactions compared to the target compound .
Key Observations:
- Solubility Trends : Hydrochloride salts generally improve aqueous solubility, but bulky substituents (e.g., 3-fluorobenzyl) reduce solubility in polar solvents .
- Thermal Stability : The trifluoromethyl analog’s higher melting point (104–107°C) suggests stronger crystal lattice interactions due to halogen bonding .
Pharmacological and Industrial Relevance
- Neurological Applications : Compounds like 2-(1-methyl-1H-pyrazol-4-yl)-imidazo[1,2-a]pyridin-3-amine HCl (C₁₁H₁₆ClN₅) are explored for their affinity to serotonin receptors, highlighting the pyrazole-amine scaffold’s versatility in CNS drug design .
- Antimicrobial Potential: The pyrrolo-triazole hybrid 1-[(6,7-dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine HCl demonstrates broad-spectrum activity, leveraging both pyrazole and triazole pharmacophores .
Biological Activity
4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyrazole ring, which is known for enhancing biological activity through interactions with various biological targets. Its synthesis typically involves reductive chlorination processes, yielding high selectivity and purity. The structural formula can be represented as follows:
The specific mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with enzymes or receptors involved in inflammatory pathways, potentially modulating their activity and leading to various therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In particular, derivatives of this compound have shown efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). For instance, a study reported minimal inhibitory concentrations (MICs) as low as 0.15 μM against certain strains of S. aureus .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| 4-Chloro-1-methyl-1H-pyrazol-3-amine | S. aureus (MSSA) | 0.15 |
| Pyrazolyl carbothioamide 3ch | S. aureus (MRSA) | 2.5 |
| Pyrazolyl thiourea 3bg | S. aureus (MRSA) | 0.625 |
Anti-inflammatory Properties
In addition to its antimicrobial effects, the compound has been studied for its anti-inflammatory properties. It is thought to inhibit specific pathways that lead to inflammation, making it a candidate for further development as an anti-inflammatory agent.
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Some studies indicate that pyrazole derivatives can induce apoptosis in cancer cells, although the precise mechanisms remain to be elucidated .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives, including this compound:
- Antimicrobial Efficacy : A study highlighted the effectiveness of pyrazole derivatives against MRSA clinical isolates, demonstrating significant activity with specific compounds showing submicromolar MICs .
- Inflammatory Pathways : Research has indicated that this compound may interact with key enzymes involved in inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.
- Anticancer Activity : Investigations into the anticancer potential have shown that certain pyrazole derivatives can inhibit tumor growth in vitro and in vivo models, warranting further exploration into their mechanisms and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
